molecular formula C17H19F2N3O5S2 B12246483 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No.: B12246483
M. Wt: 447.5 g/mol
InChI Key: NKWLZQSODDTFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide (CAS: 893925-97-8) is a heterocyclic sulfonamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a benzamide moiety bearing a difluoromethylsulfonyl group. Its molecular formula is C₁₇H₁₉F₂N₃O₅S₂, with a molecular weight of 447.5 g/mol .

Properties

Molecular Formula

C17H19F2N3O5S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(difluoromethylsulfonyl)benzamide

InChI

InChI=1S/C17H19F2N3O5S2/c1-17(2,3)22-14(11-8-28(24,25)9-12(11)21-22)20-15(23)10-6-4-5-7-13(10)29(26,27)16(18)19/h4-7,16H,8-9H2,1-3H3,(H,20,23)

InChI Key

NKWLZQSODDTFJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene Precursors

The thieno[3,4-c]pyrazole ring is constructed via 1,3-dipolar cycloaddition between thiophene derivatives and hydrazines. For example:

  • 3-Bromothiophene is functionalized with malononitrile to form a cyano-substituted intermediate.
  • Reaction with hydrazine hydrate under reflux in ethanol induces cyclization.

Example protocol :

  • Reactants : 3-Bromothiophene (1 eq), malononitrile (1.2 eq), KOH (2 eq) in ethanol.
  • Conditions : Reflux at 80°C for 6 hours, followed by hydrazine hydrate addition.
  • Yield : 55–68% after recrystallization.

Introduction of tert-Butyl and Sulfonyl Groups

tert-Butyl Functionalization

The tert-butyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation :

  • Alkylation : Reaction of the pyrazole nitrogen with tert-butyl bromide in the presence of NaH.
  • Optimization : Use of DMF as a solvent at 60°C improves regioselectivity.

Key data :

Parameter Value
Solvent DMF
Temperature 60°C
Reaction time 12 hours
Yield 72%

Sulfonation of Difluoromethyl Group

The difluoromethyl sulfonyl moiety is introduced via oxidation of a thiol precursor :

  • Thiol intermediate : Synthesized by treating the pyrazole core with CS₂ and a fluorinating agent.
  • Oxidation : H₂O₂ or Oxone® converts -SH to -SO₂F.

Critical conditions :

  • Oxidizing agent : 30% H₂O₂ in acetic acid.
  • Temperature : 0–5°C to prevent over-oxidation.
  • Yield : 65–78%.

Benzamide Coupling

Activation of Carboxylic Acid

The benzamide group is installed via amide bond formation between 2-((difluoromethyl)sulfonyl)benzoic acid and the pyrazole amine:

  • Acid activation : Benzoic acid is converted to acyl chloride using SOCl₂ or PCl₅.
  • Coupling : Reaction with the pyrazole amine in THF or DCM, catalyzed by Et₃N.

Representative procedure :

Component Quantity
Acyl chloride 1.2 eq
Pyrazole amine 1 eq
Et₃N 3 eq
Solvent THF
Temperature 25°C
Yield 85%

Optimization and Challenges

Regioselectivity in Cyclization

Controlling the position of substituents on the thieno[3,4-c]pyrazole ring remains challenging. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving regioselectivity.

Sulfonation Side Reactions

Over-oxidation of sulfonyl groups can lead to sulfonic acids. Low-temperature conditions (-10°C) and stoichiometric H₂O₂ minimize this.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Aromatic protons (δ 7.5–8.2 ppm), tert-butyl singlet (δ 1.49 ppm), and sulfonyl group absence of protons.
  • MS : Molecular ion peak at m/z 482.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water).

Applications and Derivatives

While direct pharmacological data for this compound are limited, structurally analogous thieno[3,4-c]pyrazoles exhibit GSK-3β inhibition (IC₅₀ = 0.8–2.1 µM) and antiviral activity (65–85% viral reduction).

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-difluoromethanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthetic Pathways

Recent studies have highlighted several synthetic methodologies that can be applied to create derivatives of this compound, enhancing its properties and potential applications. For instance, modifications to the sulfonamide group or the introduction of different substituents on the aromatic ring can lead to compounds with improved efficacy against specific targets .

Antimicrobial Activity

Research indicates that compounds containing the thieno[3,4-c]pyrazole structure exhibit notable antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

Antifungal Properties

The compound has also been investigated for its antifungal activity. Studies demonstrate that certain modifications can enhance its potency against fungal pathogens such as Candida albicans and Fusarium oxysporum, suggesting its potential as an agricultural fungicide .

Anticancer Potential

Emerging research points to the anticancer properties of thieno[3,4-c]pyrazole derivatives. These compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth .

Case Study: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, a series of thieno[3,4-c]pyrazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that certain compounds exhibited significant antibacterial effects with MIC values comparable to standard antibiotics .

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus16
Compound BEscherichia coli32
Compound CCandida albicans8

Case Study: Agricultural Application

Another study focused on the application of these compounds as agricultural fungicides. A specific derivative demonstrated superior efficacy over commercial fungicides against Fusarium oxysporum, highlighting its potential use in crop protection .

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-difluoromethanesulfonylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared below with two structurally related molecules:

Parameter Target Compound Morpholine Sulfonyl Analogue Pyrazolo-Benzothiazine Derivative
IUPAC Name N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide N-(2-tert-butyl-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholin-4-ylsulfonyl)benzamide 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide
Core Structure Thieno[3,4-c]pyrazole Thieno[3,4-c]pyrazole Pyrazolo[4,3-c][1,2]benzothiazine
Substituents - 2-(tert-butyl)
- 2-((difluoromethyl)sulfonyl)benzamide
- 2-(tert-butyl)
- 4-(morpholin-4-ylsulfonyl)benzamide
- 3,4-Dimethyl
- 2-fluorobenzyl acetamide
Molecular Formula C₁₇H₁₉F₂N₃O₅S₂ Likely C₂₁H₂₅N₄O₅S₂ (estimated) C₂₁H₂₁FN₄O₃S
Molecular Weight 447.5 g/mol ~495.6 g/mol (estimated) 428.48 g/mol
Key Functional Groups Difluoromethylsulfonyl, tert-butyl Morpholine sulfonyl, tert-butyl Benzothiazine dioxo, fluorobenzyl acetamide

Structural and Functional Differences

Sulfonyl Group Variations: The target compound employs a difluoromethylsulfonyl group at the benzamide’s 2-position, which enhances electron-withdrawing effects and metabolic stability compared to the morpholine sulfonyl analogue (4-position substitution). The difluoromethyl group may improve lipophilicity and membrane permeability .

Core Heterocycle: Both the target compound and its morpholine analogue share the thieno[3,4-c]pyrazole core, which is distinct from the pyrazolo-benzothiazine derivative’s fused tricyclic system. The latter’s benzothiazine moiety may confer rigidity and influence binding to planar enzymatic pockets .

Substituent positioning (e.g., 2- vs. 4-sulfonyl groups) could modulate interactions with biological targets like kinases or sulfotransferases .

Physicochemical Properties

  • Lipophilicity : The difluoromethylsulfonyl group in the target compound likely increases logP compared to the morpholine analogue, which has a polar morpholine ring.
  • Solubility : The morpholine analogue’s sulfonyl-morpholine group may enhance aqueous solubility due to its hydrophilic nature .

Biological Activity

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include:

  • Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
  • Introduction of functional groups , such as the difluoromethylsulfonyl and benzamide moieties.
  • Purification using techniques like recrystallization or chromatography to achieve high purity levels.

Anticancer Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activity. For example:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression. A study demonstrated that thieno[3,4-c]pyrazole derivatives effectively inhibited the activity of aurora kinases, which are crucial for cell division and are often overexpressed in cancers .
  • Cell Line Studies : In vitro studies on cancer cell lines have shown that these compounds can induce apoptosis and inhibit proliferation. For instance, compounds with similar scaffolds demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory properties:

  • Cytokine Inhibition : Some studies report that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models . The inhibition of p38 MAPK signaling pathways has been identified as a key mechanism.
  • In Vivo Studies : Animal models have shown that these compounds can reduce inflammation in conditions like arthritis and colitis, providing a basis for their potential therapeutic use in inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of thieno[3,4-c]pyrazole derivatives has also been explored:

  • Broad-Spectrum Activity : Compounds with similar structures have demonstrated activity against various bacterial strains (e.g., E. coli and S. aureus) and fungi . The minimum inhibitory concentration (MIC) values were reported to be in the range of 6.25 µg/mL against several pathogens.

Antioxidant Properties

Recent studies suggest that these compounds may possess antioxidant properties:

  • Oxidative Stress Reduction : Research indicates that thieno[3,4-c]pyrazole derivatives can mitigate oxidative stress in biological systems by scavenging free radicals and enhancing endogenous antioxidant defenses .

Case Study 1: Anticancer Screening

In a study published by Walid Fayad et al., a library of thieno[3,4-c]pyrazole compounds was screened against multicellular spheroids to identify novel anticancer agents. The results indicated that specific derivatives exhibited potent anticancer activity with minimal cytotoxicity to normal cells .

Case Study 2: Inflammatory Response

A study focused on evaluating the anti-inflammatory effects of a thieno[3,4-c]pyrazole derivative demonstrated a significant reduction in edema in a rat model of paw inflammation when treated with the compound compared to controls .

Summary Table of Biological Activities

Biological ActivityMechanism/TargetReference
AnticancerInhibition of aurora kinases
Anti-inflammatoryInhibition of TNF-α production
AntimicrobialBroad-spectrum activity against bacteria and fungi
AntioxidantScavenging free radicals

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
Thieno-pyrazole core formationCyclocondensationThiourea, H₂SO₄, 80°C65–70
SulfonylationElectrophilic substitutionTCICA, CH₃CN, RT50–55
Amide couplingEDC/HOBt-mediatedDCM, RT, 24h75–80

Q. Table 2. Computational Parameters for Target Binding Prediction

ParameterValue/SoftwareApplication
Docking AlgorithmAutoDock VinaBinding affinity (ΔG)
Force FieldAMBER ff14SBProtein-ligand interactions
Solvation ModelGeneralized BornImplicit solvent effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.